3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride is a chemical compound with the molecular formula C5H10ClF2N . It is a derivative of pyrrolidine, a cyclic amine, with a difluoromethyl group attached to the 3-position . The safety data sheet indicates that it may cause respiratory irritation .
Synthesis Analysis
The synthesis of 3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride and similar compounds involves difluoromethylation processes . These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis
The molecular structure of 3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride is characterized by a pyrrolidine ring with a difluoromethyl group attached to the 3-position . The molecular weight of the compound is 157.59 Da .Chemical Reactions Analysis
Difluoromethylation is a key process in the chemical reactions involving 3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride . This process involves the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Mechanism of Action
While the specific mechanism of action for 3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride is not mentioned in the search results, compounds with similar structures such as eflornithine (a difluoromethylated compound) are known to inhibit ornithine decarboxylase, a key enzyme in the polyamine biosynthetic pathway .
Safety and Hazards
Future Directions
The future directions for research on 3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride and similar compounds involve further exploration of difluoromethylation processes . This includes the development of novel one-electron (radio)fluorination and (radio)fluoroalkylation reactions . The precise site-selective installation of CF2H onto large biomolecules such as proteins is also an exciting area of future research .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride involves the reaction of difluoromethylamine with 3-fluoropyrrolidine in the presence of hydrochloric acid.", "Starting Materials": [ "Difluoromethylamine", "3-fluoropyrrolidine", "Hydrochloric acid" ], "Reaction": [ "Add difluoromethylamine to a reaction flask", "Add 3-fluoropyrrolidine to the reaction flask", "Add hydrochloric acid to the reaction flask", "Heat the reaction mixture to 80-100°C for 12-24 hours", "Cool the reaction mixture to room temperature", "Extract the product with a suitable solvent", "Dry the product under vacuum", "Obtain 3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride as a white solid" ] } | |
CAS RN |
2624135-98-2 |
Product Name |
3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride |
Molecular Formula |
C5H9ClF3N |
Molecular Weight |
175.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.